molecular formula C78H108O12P2Ru+2 B15130141 Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)

Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)

Cat. No.: B15130141
M. Wt: 1400.7 g/mol
InChI Key: TZSINPYBMMRUEE-UHFFFAOYSA-N
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Description

Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) is a ruthenium-based complex that has gained significant attention in the field of catalysis. This compound is known for its unique chiral properties and its ability to facilitate various chemical reactions, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) typically involves the coordination of the ruthenium metal center with the chiral ligand. The process begins with the preparation of the ligand, which is then reacted with a ruthenium precursor, such as ruthenium(II) acetate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene. The resulting complex is then purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the synthetic route while ensuring the reaction conditions are optimized for yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity starting materials and solvents. The purification process may also be enhanced through advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) is known to undergo various types of reactions, including:

    Oxidation: The compound can facilitate the oxidation of organic substrates, often using oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: It can also catalyze reduction reactions, such as the hydrogenation of alkenes and alkynes.

    Substitution: The complex can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions, oxygen or hydrogen peroxide for oxidation reactions, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal activity and selectivity.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in hydrogenation reactions, the major products are typically reduced organic compounds, while in oxidation reactions, the products are oxidized organic molecules.

Scientific Research Applications

Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) involves the coordination of the ruthenium center with the substrate, facilitating the transfer of electrons and protons during the reaction. The chiral ligand plays a crucial role in determining the stereochemistry of the reaction, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and substrate being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) is unique due to its specific chiral ligand, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals .

Properties

Molecular Formula

C78H108O12P2Ru+2

Molecular Weight

1400.7 g/mol

IUPAC Name

[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanium;ruthenium(2+);diacetate

InChI

InChI=1S/C74H100O8P2.2C2H4O2.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;2*1-2(3)4;/h29-40H,41-42H2,1-28H3;2*1H3,(H,3,4);/q;;;+2

InChI Key

TZSINPYBMMRUEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C.[Ru+2]

Origin of Product

United States

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